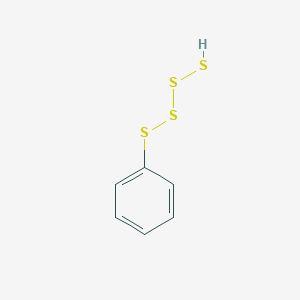
1-Phenyltetrasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyltetrasulfane is an organosulfur compound characterized by a phenyl group attached to a tetrasulfane chain
Méthodes De Préparation
1-Phenyltetrasulfane can be synthesized through several methods. One common synthetic route involves the reaction of phenylthiol with sulfur monochloride under controlled conditions. The reaction typically proceeds as follows:
C6H5SH+S2Cl2→C6H5S4H+HCl
This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
1-Phenyltetrasulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield thiols or disulfides, typically using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyltetrasulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Phenyltetrasulfane exerts its effects involves the interaction of the tetrasulfane chain with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein function. This interaction can disrupt cellular processes, contributing to its antimicrobial and antioxidant properties.
Comparaison Avec Des Composés Similaires
1-Phenyltetrasulfane can be compared to other organosulfur compounds such as:
Diphenyl disulfide: Similar in structure but with only two sulfur atoms in the chain.
Phenylthiol: Contains a single sulfur atom attached to the phenyl group.
Tetrathiolane: A cyclic compound with four sulfur atoms in a ring structure.
Propriétés
Numéro CAS |
51193-09-0 |
|---|---|
Formule moléculaire |
C6H6S4 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
tetrasulfanylbenzene |
InChI |
InChI=1S/C6H6S4/c7-9-10-8-6-4-2-1-3-5-6/h1-5,7H |
Clé InChI |
AHQKZJDHXRWEKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SSSS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





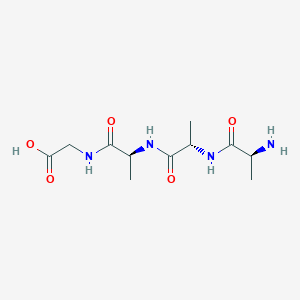
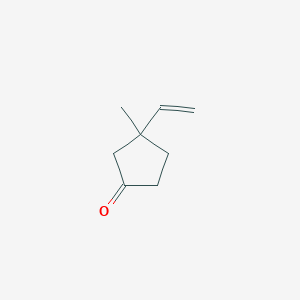
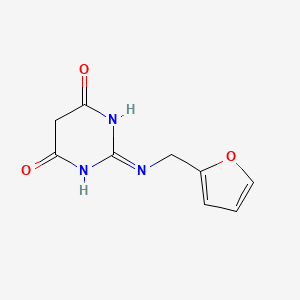
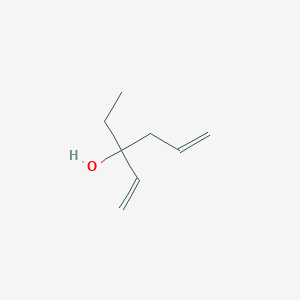
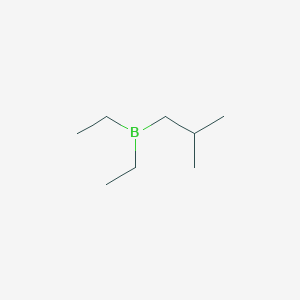
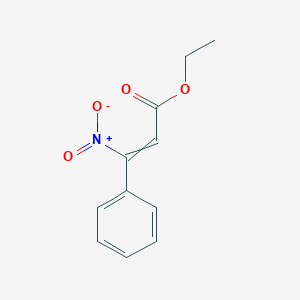

![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

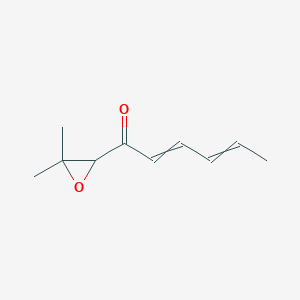
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
